5-Phenoxynicotinic acid
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Overview
Description
5-Phenoxynicotinic acid is an organic compound with the molecular formula C12H9NO3 It is a derivative of nicotinic acid, where a phenoxy group is attached to the 5-position of the pyridine ring
Mechanism of Action
Target of Action
It’s structurally similar to nicotine , which is known to act as an agonist at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system.
Mode of Action
Nicotine, for instance, dramatically stimulates neurons and ultimately blocks synaptic transmission
Biochemical Pathways
For instance, nicotine is catabolized into fumaric acid via a hybrid pathway, which then enters the TCA cycle . Nine core enzymes are responsible for this catalytic process .
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding how the compound is processed in the body and its bioavailability .
Result of Action
For instance, nicotine exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .
Action Environment
It’s known that factors such as ph, temperature, and presence of other substances can influence the action of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenoxynicotinic acid typically involves the reaction of 5-bromonicotinic acid with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the bromine atom is replaced by the phenoxy group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This may include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Phenoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenoxy derivatives, depending on the electrophile used.
Scientific Research Applications
5-Phenoxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of nicotinic acid derivatives with biological systems.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Nicotinic Acid:
6-Substituted Nicotinic Acid Derivatives: These compounds have similar structures but with different substituents at the 6-position, leading to variations in their biological activity.
Uniqueness: 5-Phenoxynicotinic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-phenoxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12(15)9-6-11(8-13-7-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZWSVNNWJDHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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